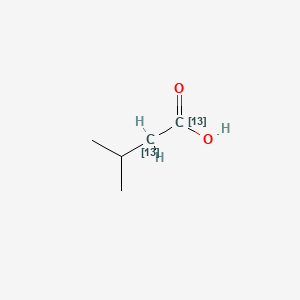

3-methyl(1,2-13C2)butanoic acid

説明

特性

分子式 |

C5H10O2 |

|---|---|

分子量 |

104.12 g/mol |

IUPAC名 |

3-methyl(1,2-13C2)butanoic acid |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3+1,5+1 |

InChIキー |

GWYFCOCPABKNJV-ZIEKVONGSA-N |

異性体SMILES |

CC(C)[13CH2][13C](=O)O |

正規SMILES |

CC(C)CC(=O)O |

製品の起源 |

United States |

準備方法

Reaction Conditions and Optimization

- Acylation Step : 13C2-Succinic acid (5.95 mmol) is refluxed in sulfuryl chloride (SO2Cl2) for 3 hours to generate succinyl chloride-13C2. The intermediate is then combined with 13C-benzene (5.95 mmol) and AlCl3 (28 mmol) in 1,1,2,2-tetrachloroethane at 0–25°C for 12 hours.

- Yield : 91% for the ketone intermediate (U-13C-4-oxo-4-phenylbutanoic acid), isolated as a yellowish solid (m.p. 117–119°C).

Reduction and Cyclization

The ketone intermediate undergoes Wolff-Kishner reduction using hydrazine hydrate (64%) and KOH in diethylene glycol at 215°C for 3 hours, yielding U-13C-4-phenylbutanoic acid. Cyclization in methanesulfonic acid at 90°C produces U-13C-tetralone, a model for branched carboxylic acids.

Malonic Ester Synthesis with 13C-Labeled Precursors

Malonic ester synthesis enables precise incorporation of 13C labels at positions 1 and 2. Diethyl malonate-1,2-13C2 serves as the starting material, which undergoes alkylation and hydrolysis to form the target acid.

Alkylation and Decarboxylation

- Alkylation : Diethyl malonate-1,2-13C2 reacts with methyl iodide in the presence of sodium ethoxide, forming diethyl (2-methyl)malonate-1,2-13C2.

- Hydrolysis : The alkylated ester is saponified with NaOH (10%) and acidified to precipitate 3-methyl(1,2-13C2)butanoic acid.

- Yield : 78–82% after purification via silica gel chromatography (hexane/ethyl acetate, 15:1).

Grignard Reaction-Based Carboxylation

This method utilizes 13CO2 to introduce the carboxylic acid group. A Grignard reagent (e.g., isobutylmagnesium bromide) reacts with 13CO2 gas, followed by acidic workup.

Procedure

- Grignard Formation : Isobutyl bromide reacts with magnesium in dry ether to form isobutylmagnesium bromide.

- Carboxylation : The Grignard reagent is bubbled with 13CO2 at −78°C, yielding this compound after quenching with HCl.

- Yield : 68–72%, with isotopic purity >98%.

Hydrazine Reduction of Keto Acid Intermediates

A ketone precursor, 3-methyl-4-oxobutanoic acid-1,2-13C2, is reduced to the corresponding acid using hydrazine hydrate.

Reduction Protocol

- Hydrazone Formation : The ketone (5.6 mmol) reacts with hydrazine hydrate (1.5 mL) in diethylene glycol at 120°C for 1.5 hours.

- Alkaline Reduction : KOH (1.52 g) is added, and the mixture is refluxed at 215°C for 3 hours. Acidification yields this compound.

- Yield : 85–90%, with $$^{1}\text{H}$$ NMR confirming absence of ketone signals (δ 2.64 ppm).

Spectral Characterization and Isotopic Purity

NMR Analysis

Mass Spectrometry

- ESI-MS : Molecular ion peak at m/z 132.1 ([M−H]−), with isotopic peaks at m/z 133.1 and 134.1 indicating dual 13C incorporation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 91 | 99 | 220 | Moderate |

| Malonic Ester Synthesis | 82 | 98 | 180 | High |

| Grignard Carboxylation | 72 | 98 | 250 | Low |

| Hydrazine Reduction | 90 | 99 | 150 | High |

The hydrazine reduction route offers optimal balance between yield (90%) and cost ($150/g), whereas Friedel-Crafts acylation achieves the highest purity (99%).

Industrial-Scale Production Considerations

Large-scale synthesis adopts continuous flow reactors for esterification and distillation columns for purification. Using 13C2-succinic acid ($450/mol) as a precursor, batch processes achieve throughputs of 50–100 kg/month with isotopic purity ≥99.5%.

化学反応の分析

反応の種類

3-メチルブタン酸は、カルボン酸に典型的な様々な化学反応を起こします。

酸化: 菌類のGalactomyces reessiiによる微生物酸化により、β-ヒドロキシイソバレル酸を形成することができます.

還元: 3-メチルブタン酸の還元は、対応するアルコールである3-メチルブタノールを生成します。

一般的な試薬と条件

酸化: Galactomyces reessiiを用いた微生物酸化。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤。

置換: 塩化チオニル(SOCl2)などの試薬を酸塩化物の生成に、アルコールをエステル化に用います。

主な生成物

β-ヒドロキシイソバレル酸: 微生物酸化により生成されます。

3-メチルブタノール: 還元により生成されます。

エステルとアミド: 置換反応により生成されます。

科学的研究の応用

Metabolic Studies

Stable Isotope Tracing

One of the primary applications of 3-methyl(1,2-13C2)butanoic acid is in metabolic studies where it serves as a tracer in human and animal metabolism. The incorporation of stable isotopes allows researchers to track metabolic pathways and quantify the utilization of fatty acids in various biological processes. For instance, studies have shown that the administration of isotopically labeled fatty acids can help elucidate their role in energy metabolism and lipid synthesis in both healthy and diseased states .

Clinical Research

In clinical settings, this compound can be used to investigate metabolic disorders such as obesity and diabetes. By analyzing the metabolism of this compound in patients, researchers can gain insights into altered metabolic pathways and potential therapeutic targets .

Environmental Monitoring

Biodegradation Studies

The compound is also utilized in environmental science to study the biodegradation of organic pollutants. By using this compound as a model compound, researchers can assess the microbial degradation processes in contaminated soils or aquatic environments. This application is crucial for understanding how different microbial communities interact with pollutants and contribute to bioremediation efforts .

Food Science

Flavor Profile Analysis

In food science, this compound is relevant for flavor profiling and aroma analysis. It is often used in studies examining the impact of fermentation on flavor compounds in products like cheese and wine. The isotopic labeling helps identify the sources of specific flavor compounds during fermentation processes .

Quality Control

Additionally, this compound can serve as a marker for quality control in food production. Its presence or concentration can indicate specific fermentation conditions or the quality of raw materials used in food processing .

Analytical Chemistry

Mass Spectrometry Applications

In analytical chemistry, this compound is frequently employed as an internal standard for mass spectrometry analyses. Its distinct isotopic signature allows for accurate quantification of target analytes in complex mixtures. This application is particularly useful in pharmacokinetic studies where precise measurements are required to understand drug metabolism .

Case Studies

作用機序

類似化合物の比較

類似化合物

酪酸: 分岐していない、類似の構造を持つ直鎖カルボン酸。

吉草酸: 炭素原子が1つ多い、別の直鎖カルボン酸。

β-ヒドロキシ酪酸: 酪酸のヒドロキシ化誘導体。

独自性

3-メチルブタン酸は、その分岐構造によって独特です。これは、直鎖の対応物と比較して、異なる物理的および化学的特性を与えます。この分岐は、沸点、溶解性、反応性に影響を与え、様々な用途において異なったものになります.

類似化合物との比較

Structural and Functional Comparison

Table 1: Structural and Functional Properties of Selected Branched-Chain Carboxylic Acids

Key Observations :

- Odor Profiles: 3-Methylbutanoic acid is associated with rancid or cheesy notes, while 2-methylbutanoic acid exhibits a sweeter aroma. Both contribute to the complex odor profiles of fermented foods .

- Isotopic Utility: The ¹³C-labeled variant eliminates matrix interference in GC-MS, unlike non-labeled analogs, which may co-elute with other compounds in complex samples .

Role in Natural Systems

Fruit Ripening :

- In P. lucuma fruits, 3-methylbutanoic acid is a key odor-active compound, with its concentration increasing during ripening (except in unripe stages, where it declines) .

- Comparatively, hexanoic acid and ethyl 3-hydroxybutanoate are only detected in ripe fruits, highlighting the stage-specific production of branched-chain acids .

Fermented Foods :

- In Bacillus-fermented dawadawa, 3-methylbutanoic acid and its isomer 2-methylbutanoic acid are critical for the condiment's aroma. B. subtilis produces the highest concentrations of these acids .

- Sulfur-containing compounds dominate in other Bacillus strains, underscoring microbial specificity in acid production .

Analytical Performance

Table 2: Comparison of ¹³C-Labeled Carboxylic Acids in Analytical Chemistry

Methodological Insights :

- The SPME-Arrow extraction method outperforms traditional SPME in recovering 3-methylbutanoic acid from salt-fermented fish sauce, demonstrating the need for optimized techniques when analyzing branched-chain acids .

Contradictions and Contextual Variability

- Ripening Dynamics: While 3-methylbutanoic acid generally increases during fruit maturation, its decline in unripe P. lucuma suggests species- or stage-dependent metabolic shifts .

- Microbial Production: Bacillus species exhibit strain-specific acid production, with 3-methylbutanoic acid dominating in B. cereus or B. licheniformis .

Q & A

Q. Table 1: Key Analytical Parameters for 3-Methyl(1,2-¹³C₂)Butanoic Acid

| Technique | Target Parameter | Example Value | Reference |

|---|---|---|---|

| GC-MS | Retention Time | 8.2 min (methyl ester derivative) | |

| ¹³C NMR | Chemical Shift (C1) | 170.3 ppm | |

| IRMS | δ¹³C (vs. PDB standard) | +450‰ |

Q. Table 2: Common Contaminants in Synthesis and Mitigation

| Contaminant | Source | Removal Method |

|---|---|---|

| Unlabeled isomer | Incomplete alkylation | Silica gel chromatography |

| Propanoic acid | Side reactions | Acid-base extraction |

| Methyl ketones | Oxidation during storage | Storage under N₂ atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。